molecular formula C7H13ISi B14318185 Silane, (4-iodo-2-butynyl)trimethyl- CAS No. 111097-70-2

Silane, (4-iodo-2-butynyl)trimethyl-

Cat. No.: B14318185
CAS No.: 111097-70-2
M. Wt: 252.17 g/mol
InChI Key: NZZNZOXQFBXXOG-UHFFFAOYSA-N
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Description

"Silane, (4-iodo-2-butynyl)trimethyl-" is an organosilicon compound characterized by a trimethylsilane group attached to a 4-iodo-2-butynyl chain. The butynyl moiety, featuring a triple bond between carbons 2 and 3, and an iodine atom at the terminal position (carbon 4), imparts unique reactivity for applications in cross-coupling reactions, polymer chemistry, and pharmaceutical intermediates.

Properties

CAS No.

111097-70-2

Molecular Formula

C7H13ISi

Molecular Weight

252.17 g/mol

IUPAC Name

4-iodobut-2-ynyl(trimethyl)silane

InChI

InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3

InChI Key

NZZNZOXQFBXXOG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-iodo-2-butynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, (4-iodo-2-butynyl)trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various silane derivatives, silanols, and other functionalized compounds .

Scientific Research Applications

Silane, (4-iodo-2-butynyl)trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (4-iodo-2-butynyl)trimethyl- involves the formation of strong silicon-oxygen bonds when it reacts with compounds containing oxygen. This property makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethyl(3-phenyl-2-propenyl)-Silane

Structure : Features a trimethylsilane group attached to a 3-phenyl-2-propenyl chain (C=C double bond with a phenyl substituent).
Molecular Formula : C₁₂H₁₈Si (inferred from ).
Applications : Market analysis indicates its use in specialty polymers and adhesives, with global production capacity projected to grow at a CAGR of 4.2% (2020–2025) .
Comparison : Unlike the target compound’s terminal iodine and triple bond, this analog’s phenyl and double bond enhance stability and π-π interactions, favoring applications in materials over reactive synthesis.

Silane, Trimethyl(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-Iodononyl)-

Structure : A fluorinated chain (13 fluorine atoms) with an iodine substituent at position 2.
Molecular Formula : C₁₃H₁₂F₁₃ISi ().
Applications : Fluorination confers hydrophobicity and chemical inertness, making it suitable for coatings and surfactants.
Comparison : The target compound lacks fluorination, resulting in higher reactivity but lower environmental persistence. The iodine in both compounds enables cross-coupling, but the fluorinated analog’s steric bulk may hinder reaction kinetics .

Silane, [[8-(4-Iodophenyl)-1,4-Dioxaspiro[4.5]dec-8-yl]Oxy]Trimethyl

Structure : A spirocyclic dioxolane ring with a 4-iodophenyl group.
Molecular Formula : C₁₇H₂₅O₃SiI ().
Applications : The spirocyclic structure enhances solubility in polar solvents, suggesting use in pharmaceutical intermediates.
Comparison : The target compound’s linear butynyl chain offers simpler synthetic modification, whereas the spiro structure in this analog provides stereochemical control but complicates synthesis .

(4-Iodobut-2-en-2-yloxy)Trimethylsilane

Structure : A butenyl chain (C=C double bond) with iodine at position 4.
Molecular Formula : C₇H₁₅IOSi ().
Applications : Used as a protecting group in organic synthesis due to the silane’s labile oxygen-iodine bond.
Comparison : The double bond in this compound reduces reactivity compared to the target’s triple bond, which is more electrophilic and prone to cycloaddition reactions .

Tabular Comparison of Key Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Reactivity Profile Primary Applications
Silane, (4-iodo-2-butynyl)trimethyl- C₇H₁₃ISi (inferred) 4-iodo-2-butynyl ~242.2 g/mol High (triple bond, iodine) Cross-coupling, polymers
Trimethyl(3-phenyl-2-propenyl)-Silane C₁₂H₁₈Si 3-phenyl-2-propenyl 190.4 g/mol Moderate (double bond) Specialty materials
Tridecafluoro-2-iodononyl Silane C₁₃H₁₂F₁₃ISi Fluorinated chain, iodine ~574.3 g/mol Low (fluorine inertness) Coatings, surfactants
Spirocyclic Iodophenyl Silane C₁₇H₂₅O₃SiI Spirocyclic, 4-iodophenyl 432.4 g/mol Moderate (steric hindrance) Pharmaceuticals
(4-Iodobut-2-en-2-yloxy)Silane C₇H₁₅IOSi 4-iodo-but-2-enyl 262.2 g/mol Moderate (double bond) Protecting groups, synthesis

Research Findings and Industrial Relevance

  • Reactivity: The target compound’s triple bond and iodine atom make it superior in Sonogashira couplings compared to double-bond analogs .
  • Synthetic Challenges : Fluorinated and spirocyclic analogs require specialized conditions, whereas the target’s linear structure simplifies large-scale synthesis .

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